molecular formula C8H7N3O2 B1357485 Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 331647-95-1

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1357485
M. Wt: 177.16 g/mol
InChI Key: QNHIYHPRBVBSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .


Chemical Reactions Analysis

The chemical reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . Mechanistic studies have shown that the dual C (sp 3 )–H bond functionalization of inactive ketones is required for the formation of the title compounds .

Scientific Research Applications

Synthesis and Structural Applications

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is utilized in various synthetic pathways, contributing significantly to medicinal chemistry and material science due to its significant photophysical properties. The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, for instance, involves the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to yield highly reactive derivatives, which are further reacted with amines and other reagents (Drev et al., 2014). This process highlights the versatility and importance of this compound in the synthesis of various derivatives with potential biological applications.

Antimicrobial and Antitumor Applications

Pyrazolo[1,5-a]pyrimidines have shown significant potential in antimicrobial and antitumor applications. A study focusing on the synthesis of novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles and their evaluation as antimicrobial agents and RNA polymerase inhibitors demonstrates the biological relevance of these compounds (Abdallah & Elgemeie, 2022). Furthermore, their use as scaffolds in antitumor agents, due to their structural diversity and kinase inhibitory activity, has been explored, indicating their significant role in drug development (Zhang et al., 2023).

Fluorescent Properties and Imaging Applications

The fluorescent properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their ability to undergo red-shifts with specific substitutions, make them potential candidates for the development of new fluorescent probes. This is particularly evident in studies exploring the synthesis and fluorescent spectroscopic properties of these compounds (Wu et al., 2008). Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized for use as PET tumor imaging agents, highlighting their application in diagnostic imaging (Xu et al., 2012).

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They also have potential in the field of medicinal chemistry, with some derivatives showing antitumor potential .

properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHIYHPRBVBSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598880
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS RN

331647-95-1
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.